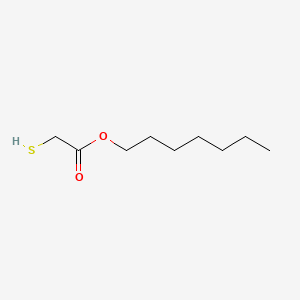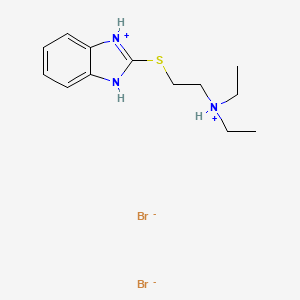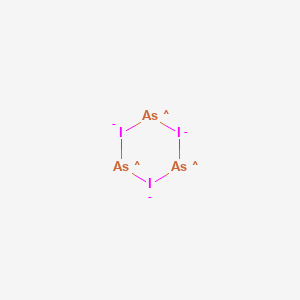
Trisilver triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilver triiodide is a chemical compound composed of three silver atoms and three iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is represented by the chemical formula Ag₃I₃ and is characterized by its distinctive molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisilver triiodide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium iodide (KI) in an aqueous solution. The reaction proceeds as follows: [ 3AgNO₃ + 3KI \rightarrow Ag₃I₃ + 3KNO₃ ] This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful mixing of reactants in large reactors, followed by filtration and purification steps to obtain the final product. The use of advanced equipment and techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trisilver triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver iodide (AgI) and iodine (I₂).
Reduction: It can be reduced to form elemental silver (Ag) and iodide ions (I⁻).
Substitution: this compound can participate in substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Halide salts like sodium chloride (NaCl) or potassium bromide (KBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Silver iodide (AgI) and iodine (I₂).
Reduction: Elemental silver (Ag) and iodide ions (I⁻).
Substitution: Corresponding silver halides (AgX) and iodide ions (I⁻).
Applications De Recherche Scientifique
Trisilver triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silver compounds.
Biology: The compound has potential antimicrobial properties and is being studied for its use in disinfectants and antimicrobial coatings.
Medicine: Research is ongoing to explore its potential use in medical devices and wound dressings due to its antimicrobial properties.
Industry: this compound is used in the production of photographic materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which trisilver triiodide exerts its effects involves the release of iodine and silver ions. These ions interact with microbial cell membranes, leading to the disruption of cellular processes and ultimately causing cell death. The compound’s antimicrobial activity is attributed to the combined effects of silver and iodine, which work synergistically to inhibit the growth of microorganisms.
Comparaison Avec Des Composés Similaires
Silver iodide (AgI): A compound with similar antimicrobial properties but different molecular structure.
Potassium triiodide (KI₃): Contains triiodide ions but lacks the silver component.
Sodium triiodide (NaI₃): Similar to potassium triiodide but with sodium instead of potassium.
Uniqueness: Trisilver triiodide is unique due to its combination of silver and iodine, which provides enhanced antimicrobial properties compared to other similar compounds. The presence of silver ions contributes to its effectiveness in disrupting microbial cell membranes, while the iodine component adds to its overall antimicrobial activity.
Propriétés
Formule moléculaire |
As3I3-3 |
|---|---|
Poids moléculaire |
605.4782 g/mol |
InChI |
InChI=1S/As3I3/c1-4-2-6-3-5-1/q-3 |
Clé InChI |
JXEHPVXGLBTSFN-UHFFFAOYSA-N |
SMILES canonique |
[As]1[I-][As][I-][As][I-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



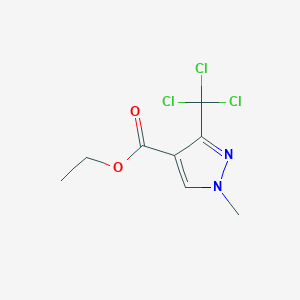
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

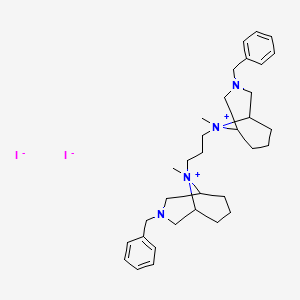
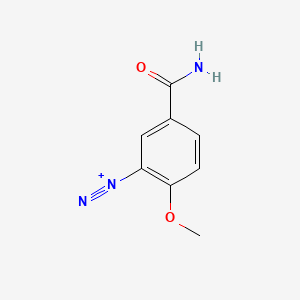
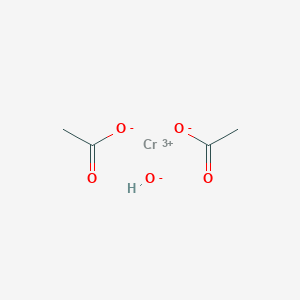

![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
